N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine
Description
N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a 4-methylphenyl group at the 2-position amine.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H19N/c1-10-2-6-13(7-3-10)15-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3 |
InChI Key |
ZMDAOFDCVYJFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely that chemists would employ strategies involving ring-closure reactions or reductive amination to synthesize it.
- Further research would be needed to uncover detailed synthetic procedures.
Chemical Reactions Analysis
Reactivity: As an amine, it can participate in various chemical reactions.
Potential Reactions:
Common Reagents and Conditions: These would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
Major Products: The exact products would vary based on reaction conditions and substituents.
Scientific Research Applications
Neurodegenerative Disorders: Given its structural similarity to memantine (an FDA-approved NMDA receptor antagonist for Alzheimer’s disease), research may explore its potential in treating neurodegenerative disorders .
Glutamate-Related Disorders: Investigating its effects on glutamate receptors could provide insights into glutamate-dependent diseases.
Other Applications: Further studies might reveal applications in other fields, such as medicinal chemistry or industry.
Mechanism of Action
NMDA Receptor Antagonism: Like memantine, it likely acts as an uncompetitive antagonist at NMDA receptors, modulating glutamate signaling.
Molecular Targets: It binds to the phencyclidine (PCP) binding site on NMDA receptors.
Pathways Involved: By blocking NMDA receptors, it may regulate calcium influx and excitotoxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Targets
The pharmacological profile of bicyclo[2.2.1]heptan-2-amine derivatives is highly dependent on substituents attached to the amine group. Key analogs and their activities are summarized below:
Table 1: Structural Analogs and Their Pharmacological Profiles
Key Observations:
- Aryl Substituents : Phenyl and fluorophenyl groups (e.g., 5a, 5f) enhance NMDA receptor binding but introduce concentration-dependent cytotoxicity .
- Amine Side Chains : Piperidine or morpholine-containing side chains (e.g., 5a, 5c) improve blood-brain barrier penetration but increase toxicity in epithelial cells .
- Biphenyl Derivatives : Compounds like 4 demonstrate synthetic versatility but require further pharmacological characterization .
Key Observations:
Toxicity and Selectivity
Toxicity profiles were evaluated in MDCK (blood-brain barrier model) and N2a (neuronal) cell lines:
Table 3: Toxicity Data (IC₅₀, µM)
| Compound | MDCK Cells | N2a Cells | Therapeutic Index* | Reference |
|---|---|---|---|---|
| 5a | 120 ± 15 | 180 ± 20 | 1.5 | |
| Memantine | 150 ± 10 | 200 ± 25 | 1.3 | |
| 5f | 200 ± 30 | 250 ± 35 | 1.25 |
*Therapeutic Index = N2a IC₅₀ / MDCK IC₅₀
Key Observations:
- 5a exhibits higher toxicity than memantine but superior receptor affinity, suggesting a trade-off between efficacy and safety .
Biological Activity
N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a compound of interest in pharmacological research, particularly due to its potential interactions with various biological targets, including cannabinoid receptors and chemokine receptors. This article synthesizes current knowledge on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique biological properties. The bicyclo[2.2.1]heptane framework is known for its rigidity and ability to interact with biological macromolecules effectively.
1. Receptor Interactions
The compound has been studied for its interactions with various receptors:
- CXCR2 Antagonism : Research indicates that derivatives of bicyclo[2.2.1]heptane, including this compound, exhibit antagonistic activity against the CXCR2 receptor, which is implicated in cancer metastasis and inflammation. A related compound demonstrated an IC50 value of 48 nM against CXCR2, highlighting the potential for this compound to function similarly in inhibiting cancer cell migration and proliferation .
- CB Receptor Affinity : The compound's structural analogs have shown significant affinity for cannabinoid receptors (CB1 and CB2). For instance, a related compound, SR144528, displayed sub-nanomolar affinity for CB2 receptors (K_i = 0.60 nM) while being much less effective at CB1 receptors . This suggests that this compound could be explored as a selective CB receptor modulator.
2. Anticancer Properties
In vitro studies have demonstrated that compounds with the bicyclo[2.2.1]heptane moiety possess anticancer properties, particularly through their action on metastatic pathways:
- Metastatic Inhibition : The aforementioned CXCR2 antagonist showed promising results in inhibiting pancreatic cancer cell lines, suggesting that this compound may also exert similar effects .
3. Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds:
- Stability Studies : Compounds related to this compound have been shown to maintain stability in simulated gastric and intestinal fluids, indicating favorable oral bioavailability . This stability is essential for therapeutic applications.
Case Study 1: CXCR Antagonist Efficacy
A study focusing on a CXCR antagonist derived from the bicyclo[2.2.1]heptane framework demonstrated significant efficacy in reducing tumor metastasis in animal models of pancreatic cancer . The study highlighted that the compound not only inhibited cell migration but also induced apoptosis in cancer cells.
Case Study 2: Cannabinoid Receptor Modulation
Research on cannabinoid receptor ligands indicated that modifications to the bicyclo[2.2.1]heptane structure could enhance selectivity towards CB receptors, providing insights into designing more effective therapeutic agents for pain management and inflammation .
Data Summary
| Activity | Target | IC50/Ki Value | Effect |
|---|---|---|---|
| CXCR Antagonism | CXCR2 | 48 nM | Inhibits cancer cell migration |
| Cannabinoid Receptor | CB2 | 0.60 nM | Modulates pain and inflammation |
| Stability in Fluids | Simulated Gastric | - | High stability indicating good bioavailability |
Q & A
Advanced Research Question
- MDCK cells : Mimic blood-brain barrier (BBB) permeability. Toxicity is measured via MTT assays at concentrations ≤500 µM, with cell viability thresholds >80% indicating therapeutic potential .
- N2a neuronal cells : Evaluate neurotoxicity. Memantine (1 µM serum reference) and analogs like 5a show minimal toxicity at ≤100 µM, aligning with therapeutic safety margins .
- Comparative data : Compounds with IC values <10 µM in receptor binding assays and >70% cell viability in both models are prioritized for in vivo testing .
What methodologies identify bicyclo[2.2.1]heptan-2-amine derivatives as inhibitors of RNA viruses?
Advanced Research Question
- Viral replication assays : Urea derivatives (e.g., 4a–4e) inhibit SARS-CoV-2 replication in Vero E6 cells, with EC values <5 µM. The bicycloheptane lipophilic group enhances membrane penetration .
- Enzyme inhibition : Soluble epoxide hydrolase (sEH) inhibition is measured via fluorescence-based assays. Derivatives with K <50 nM show dual antiviral and anti-inflammatory activity .
- Isosteric replacements : Replacing urea with carbamate or thiourea groups retains potency while improving metabolic stability .
How can researchers resolve contradictions in pharmacological data between in vitro binding and in vivo efficacy for bicycloheptan-2-amine analogs?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Hepatic microsome assays identify rapid clearance of morpholinoethyl derivatives (e.g., 5c), explaining reduced in vivo efficacy despite high in vitro affinity .
- Protein binding : Plasma protein binding >95% for hydrophobic analogs (e.g., N,4,7,7-tetramethyl derivatives) limits free drug availability .
- Dose-response modeling : Adjusting dosing regimens (e.g., pulsatile administration) improves correlation between in vitro IC and in vivo ED .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
